molecular formula C13H15IO3 B1360763 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone CAS No. 898785-49-4

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Cat. No. B1360763
M. Wt: 346.16 g/mol
InChI Key: ZVKKJNJAZQKZRB-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone” seems to be a complex organic molecule. It likely contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups connected to the same carbon .


Synthesis Analysis

While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone” were not found, there are general methods for synthesizing compounds with 1,3-dioxane rings. For instance, the reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides (2-(2-bromoethyl)-1,3-dioxane, 5-bromovaleronitrile, ethyl 6-bromohexanoate) in liquid ammonia results in the corresponding 4-(ω-X-alkyl)benzonitriles .

Scientific Research Applications

1. Application in Fluorescent Nanomaterials

  • Summary of Application : 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone is used in the fabrication of AIEgen-based fluorescent nanomaterials. These nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .
  • Methods of Application : The fabrication methods of AIEgen-based nanomaterials involve the use of luminogens with the feature of aggregation-induced emission (AIEgen). These materials are used for the preparation of fluorescent nanomaterials .
  • Results or Outcomes : The AIEgen-based nanomaterials have been found to be useful in in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery .

2. Application in Oxidation of Alkenes

  • Summary of Application : 3-(1,3-Dioxan-2-YL)-3’-iodopropiophenone is used in the stereoselective formation of substituted 1,3-dioxolanes during the oxidation of alkenes with hypervalent iodine .
  • Methods of Application : The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
  • Results or Outcomes : The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKKJNJAZQKZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645901
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

CAS RN

898785-49-4
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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